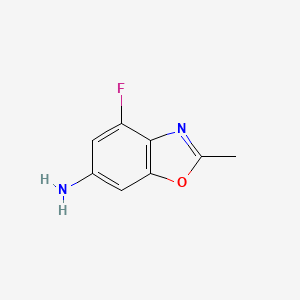

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine

Descripción general

Descripción

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a heterocyclic organic compound with the molecular formula C8H7FN2O. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused with an oxazole ring. The presence of a fluorine atom and a methyl group on the benzoxazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated and methylated precursors. One common method involves the reaction of 2-amino-4-fluoro-6-methylphenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the cyclization process. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 4 undergoes nucleophilic substitution under basic or acidic conditions due to the electron-withdrawing effects of the benzoxazole ring.

Key Examples:

-

Amine Substitution : Reaction with 4-bromobenzylamine in toluene under reflux with triethylamine yields N-(4-bromobenzyl)benzoxazol-2-amine derivatives .

-

Heterocyclic Functionalization : Fluorine can be replaced by piperidine or morpholine derivatives via SNAr, forming analogs with enhanced solubility or bioactivity .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromobenzylamine | Toluene, reflux | N-(4-Bromobenzyl)benzoxazol-2-amine | 79–81% |

| 4-Methylpiperazin-2-one | Cu catalysis, DMF | Piperazine-substituted benzoxazole | 50–76% |

Oxidation and Reduction Reactions

The amine group at position 6 and the benzoxazole core participate in redox reactions.

Oxidation:

-

Amine to Nitro : Treatment with strong oxidizers like KMnO₄ converts the amine to a nitro group, forming 4-fluoro-2-methyl-1,3-benzoxazol-6-nitro .

Reduction:

-

Nitro to Amine : Catalytic hydrogenation (H₂/PtO₂) reduces nitro intermediates back to the amine .

-

Benzoxazole Ring Reduction : LiAlH₄ reduces the oxazole ring to a dihydrobenzoxazole derivative .

| Reaction Type | Reagent/Conditions | Product | References |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 4-Fluoro-2-methyl-6-nitrobenzoxazole | |

| Reduction | H₂, PtO₂, EtOH | Regenerated amine |

Amide and Urea Formation

The primary amine reacts with electrophiles to form derivatives:

-

Amide Synthesis : Reaction with 2-chloro-5-nitrobenzoyl chloride in DMF yields N-(2-chloro-5-nitrobenzoyl)-4-fluoro-2-methylbenzoxazol-6-amine .

-

Urea Derivatives : Treatment with CDI (carbonyldiimidazole) forms urea-linked analogs .

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloro-5-nitrobenzoyl chloride | DMF, rt | N-Acylated benzoxazole | 95% |

| CDI | THF, reflux | Urea-linked benzoxazole | 65–85% |

Functional Group Interconversion

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, including oxidation and substitution reactions that lead to the formation of diverse derivatives.

Biology

The compound has been investigated for its potential as a fluorescent probe due to its unique structural properties. This application is particularly relevant in biochemical assays where fluorescence can be used to monitor biological processes. Additionally, studies have shown that it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases. Preliminary studies suggest that it may inhibit specific enzymes involved in microbial growth and cancer cell proliferation . Its derivatives have shown promising results in biological assays targeting diseases such as malaria and leishmaniasis .

The biological activity of this compound is summarized in the following table:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and methyl substitutions | Antimicrobial, anticancer |

| 5-Bromo-2-methylbenzoxazole | Bromine substitution | Antimicrobial |

| 6-Methoxybenzoxazole | Methoxy group at position 6 | Anticancer |

| 7-Bromo-2-methylbenzoxazole | Bromine at position 7 | Cytotoxic effects |

| 4-Chloro-2-methylbenzoxazole | Chlorine substitution | Antiparasitic activity |

This table illustrates the versatility of benzoxazole derivatives and their varied biological activities, emphasizing the uniqueness of this compound due to its specific fluorine substitution.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in several pathogens, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer efficacy of this compound in vitro. The study demonstrated that it induced apoptosis in cancer cell lines through specific molecular pathways involving DNA replication inhibition. This finding supports further research into its application as a chemotherapeutic agent .

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-2-methyl-1,3-benzothiazol-6-amine

- 6-Fluoro-1,3-benzoxazol-2-amine

- 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine

Uniqueness

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is unique due to the presence of both a fluorine atom and a methyl group on the benzoxazole ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the methyl group can affect its electronic properties and steric interactions .

Actividad Biológica

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7FN2O. The compound features a benzoxazole ring with a fluorine atom and a methyl group, which contribute to its unique chemical properties. The presence of these substituents enhances its lipophilicity and metabolic stability, making it an interesting candidate for biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activities and receptor functions, leading to various biological effects. For instance, it has shown potential in inhibiting the activity of certain enzymes involved in microbial growth, which contributes to its antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive pathogens, including drug-resistant strains. Molecular docking studies suggested that the compound may target Staphylococcus aureus methionyl-tRNA synthetase, providing insights into its mechanism of action against bacterial infections .

Anticancer Potential

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. The exact pathways involved are still under investigation, but initial findings indicate that it could interfere with critical cellular processes related to cancer progression.

Fluorescent Properties

Due to its unique structural characteristics, this compound is being investigated as a potential fluorescent probe. Its ability to emit fluorescence upon excitation makes it suitable for applications in biological imaging and diagnostics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine and methyl groups on benzoxazole | Antimicrobial, anticancer |

| 4-Fluoro-2-methyl-1,3-benzothiazol-6-amine | Similar structure with sulfur instead of oxygen | Antimicrobial potential |

| 6-Fluoro-1,3-benzoxazol-2-amine | Different substitution pattern | Limited studies on biological activity |

This table illustrates how the presence of specific substituents influences the biological properties of these compounds.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antibacterial Evaluation : A study synthesized various derivatives and evaluated their antibacterial activities. The findings indicated that compounds with similar scaffolds demonstrated potent inhibition against resistant bacterial strains without significant cytotoxicity .

- Molecular Docking Studies : Research employing molecular docking approaches identified potential targets for 4-Fluoro-2-methyl-1,3-benzoxazol-6-amines' action against bacterial enzymes. This supports further development as an antibacterial agent .

- Fluorescent Probes : Investigations into the fluorescent properties have shown promise for using this compound in live-cell imaging applications due to its favorable emission characteristics.

Propiedades

IUPAC Name |

4-fluoro-2-methyl-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYIOJFFULKXCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643412-35-4 | |

| Record name | 4-fluoro-2-methyl-1,3-benzoxazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.